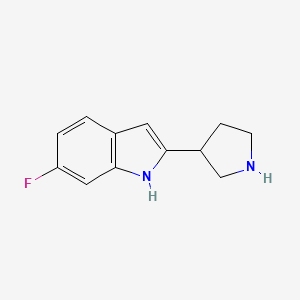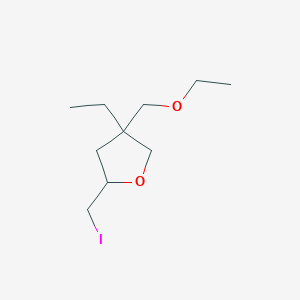![molecular formula C10H21NO B13224814 2-[1-(Aminomethyl)cyclopentyl]butan-2-OL](/img/structure/B13224814.png)
2-[1-(Aminomethyl)cyclopentyl]butan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(Aminomethyl)cyclopentyl]butan-2-OL is an organic compound with the molecular formula C10H21NO It is characterized by a cyclopentyl ring substituted with an aminomethyl group and a butan-2-ol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Aminomethyl)cyclopentyl]butan-2-OL typically involves the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination of cyclopentanone with formaldehyde and ammonia or a primary amine.
Attachment of the Butan-2-OL Moiety: The final step involves the addition of the butan-2-ol group, which can be achieved through various alkylation or substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification: Employing techniques such as distillation, crystallization, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[1-(Aminomethyl)cyclopentyl]butan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of substituted cyclopentyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-[1-(Aminomethyl)cyclopentyl]butan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[1-(Aminomethyl)cyclopentyl]butan-2-OL involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the butan-2-ol moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[1-(Aminomethyl)cyclohexyl]butan-2-OL: Similar structure with a cyclohexyl ring instead of a cyclopentyl ring.
2-[1-(Aminomethyl)cyclopropyl]butan-2-OL: Contains a cyclopropyl ring, leading to different steric and electronic properties.
Uniqueness
2-[1-(Aminomethyl)cyclopentyl]butan-2-OL is unique due to its specific ring size and substitution pattern, which confer distinct chemical and biological properties compared to its analogs. The cyclopentyl ring provides a balance between ring strain and flexibility, making it a versatile scaffold for various applications.
Eigenschaften
Molekularformel |
C10H21NO |
|---|---|
Molekulargewicht |
171.28 g/mol |
IUPAC-Name |
2-[1-(aminomethyl)cyclopentyl]butan-2-ol |
InChI |
InChI=1S/C10H21NO/c1-3-9(2,12)10(8-11)6-4-5-7-10/h12H,3-8,11H2,1-2H3 |
InChI-Schlüssel |
LMFRICFMSJDTND-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C1(CCCC1)CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,6-Dimethyl-7-azabicyclo[4.2.0]octane](/img/structure/B13224731.png)

![[3-(Hexylamino)phenyl]methanol](/img/structure/B13224740.png)
![5H,6H,7H-cyclopenta[b]pyridine-7-sulfonamide](/img/structure/B13224741.png)
![3-Chloro-N-[(4-formylphenyl)methyl]propanamide](/img/structure/B13224752.png)

![3-[1-(4-Fluorophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile](/img/structure/B13224766.png)
![Methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13224771.png)
![tert-Butyl 4-{5-[(diethylamino)methyl]-1H-1,2,4-triazol-3-yl}piperazine-1-carboxylate](/img/structure/B13224773.png)

![2-(2-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanamido)acetic acid](/img/structure/B13224789.png)
![1-{2-Amino-1-[4-(propan-2-yl)phenyl]ethyl}cyclobutane-1-carboxylic acid](/img/structure/B13224809.png)
![Butyl[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B13224810.png)
![1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13224820.png)
